molecular formula C14H14F2N4OS B6428532 2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide CAS No. 2034609-48-6

2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide

Numéro de catalogue: B6428532
Numéro CAS: 2034609-48-6
Poids moléculaire: 324.35 g/mol
Clé InChI: BQYQFOMDTWNAAU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a benzamide derivative featuring a piperidin-4-yl scaffold substituted with a 1,2,5-thiadiazole ring at the 1-position. The molecule’s structure combines fluorine atoms at the 2- and 6-positions of the benzamide moiety, which may enhance metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius.

Propriétés

IUPAC Name

2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4OS/c15-10-2-1-3-11(16)13(10)14(21)18-9-4-6-20(7-5-9)12-8-17-22-19-12/h1-3,8-9H,4-7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYQFOMDTWNAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=C(C=CC=C2F)F)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:

    Formation of the Piperidinyl-Thiadiazole Moiety: This step involves the cyclization of appropriate precursors to form the 1,2,5-thiadiazole ring, which is then coupled with a piperidine derivative.

    Introduction of the Difluoro Groups: The difluoro groups are introduced onto the benzamide core through electrophilic substitution reactions, often using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Coupling Reaction: The final step involves coupling the piperidinyl-thiadiazole moiety with the difluorobenzamide core under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the benzamide core or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Applications De Recherche Scientifique

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its biological activity has been investigated for potential use as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Preliminary studies suggest that the compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities, making it a candidate for further drug development.

    Industry: The compound’s chemical stability and reactivity make it suitable for use in various industrial applications, including the development of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of 2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The difluoro groups may enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall biological effects.

Comparaison Avec Des Composés Similaires

The structural and functional uniqueness of 2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide becomes evident when compared to related piperidinyl-benzamide derivatives. Below is a detailed analysis:

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heteroatoms
Target Compound C₁₅H₁₅F₂N₃OS* 327.37 1,2,5-Thiadiazol-3-yl, 2,6-difluorobenzamide S, N, F
GSK7975A (9) C₂₀H₁₆F₅N₃O₂ 425.36 4-Hydroxy-2-(trifluoromethyl)phenyl F, O
8a C₂₅H₂₈F₃N₅OS 527.60 3-Ethylthioureido, 3-(trifluoromethyl)benzamide S, F
8c C₂₃H₂₆ClN₅O₂S 495.00 4-Chloro-2-methoxybenzamide Cl, O, S
2,6-Difluoro-N-(1-isopropyl-piperidin-4-yl)benzamide C₁₅H₂₀F₂N₂O 282.33 Isopropyl F, O

Note: The target compound’s molecular formula is inferred based on structural similarity to and substitution patterns in –2.

  • Key Differences: The 1,2,5-thiadiazole group in the target compound distinguishes it from analogs like GSK7975A (trifluoromethylphenyl) and 8a (ethylthioureido), which lack sulfur-containing heterocycles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.